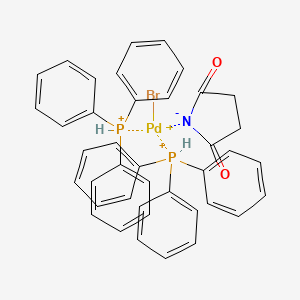
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoimidazole ring, which is known for its biological activity, and a propionic acid moiety, which enhances its reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride typically involves the following steps:
Formation of the Benzoimidazole Ring: The initial step involves the condensation of o-phenylenediamine with isopropyl carboxylic acid under acidic conditions to form the benzoimidazole ring.
Alkylation: The benzoimidazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.
Formation of Propionic Acid Moiety:
Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and alkylation steps to ensure precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for the Friedel-Crafts acylation to enhance efficiency and yield.
Purification: The final product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoimidazoles.
Applications De Recherche Scientifique
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biochemical pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
- (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride
Uniqueness
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride stands out due to its unique combination of a benzoimidazole ring and a propionic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19ClN2O2 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
2-methyl-3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H |
Clé InChI |
RDYMXISVHORKLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)



![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)



